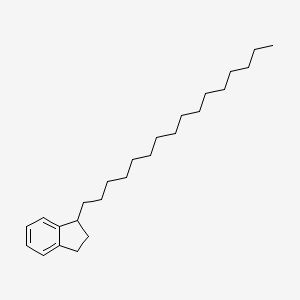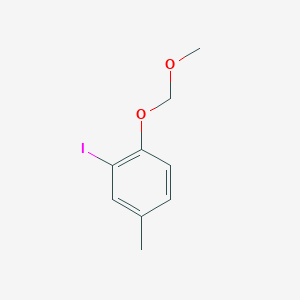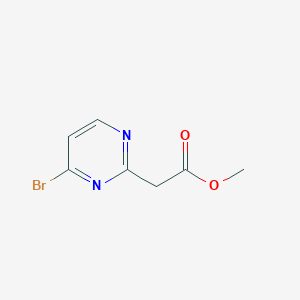
1-n-Hexadecylindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by a hexadecyl group attached to an indan ring system. This compound is notable for its unique structure, which combines a long alkyl chain with an indane moiety, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-n-Hexadecylindan typically involves the alkylation of indan with a hexadecyl halide under Friedel-Crafts reaction conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme can be represented as follows:
Indan+Hexadecyl HalideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-n-Hexadecylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any present carbonyl groups to alcohols.
Substitution: The indane ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-n-Hexadecylindan has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its long alkyl chain makes it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties.
Industry: It is explored for use in lubricants and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1-n-Hexadecylindan in various applications involves its ability to interact with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long alkyl chain allows it to interact with other hydrophobic molecules, making it useful in drug delivery systems where it can encapsulate hydrophobic drugs and facilitate their transport .
Comparación Con Compuestos Similares
1-n-Hexadecylindan can be compared with other similar compounds such as:
1-n-Hexadecyl-2,3-dihydroindene: Similar structure but with slight variations in the indane ring.
1-Hexadecyl-2,3-dihydro-1H-indene: Another isomer with different positioning of the hexadecyl group.
1-(1-Indanyl)hexadecane: A compound with a similar alkyl chain but different ring structure.
Propiedades
Número CAS |
55334-29-7 |
|---|---|
Fórmula molecular |
C25H42 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
1-hexadecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3 |
Clave InChI |
QMGOXEWNQKNUQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)

![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)

![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)


